OG122HP7DZ

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

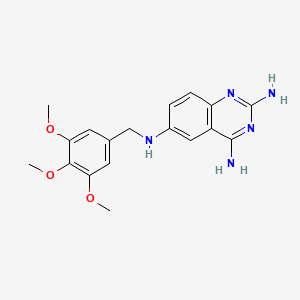

OG122HP7DZ is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

The exact mass of the compound N6-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

OG122HP7DZ is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves the modification of existing chemical frameworks to enhance its biological efficacy. While specific synthetic pathways for this compound are not detailed in the available literature, compounds in its class often utilize methods such as:

- Condensation reactions : To form the core structure.

- Functional group modifications : To improve solubility and bioavailability.

Table 1: General Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Weight | TBD |

| Solubility | TBD |

| Chemical Class | TBD (e.g., thiazole derivatives) |

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Similar compounds have shown:

- Inhibition of Prostaglandin E2 (PGE2) : This is crucial in inflammatory responses and cancer progression. Compounds that reduce PGE2 levels can potentially exhibit anti-inflammatory and anti-cancer properties .

- COX-2 Inhibition : Many analogs demonstrate selective inhibition of COX-2, leading to reduced inflammation without affecting COX-1, which is essential for maintaining gastric mucosa .

Case Studies

- Anti-Cancer Activity : In a study involving xenograft mouse models, compounds similar to this compound exhibited significant anti-tumor activity. For instance, one analog showed an EC50 value of 90 nM for PGE2 reduction, indicating potent cellular activity .

- Natural Compound Comparisons : A review highlighted how various natural compounds exhibit diverse biological activities, including antimicrobial and antioxidant effects. These findings suggest that this compound might also display similar properties depending on its structural characteristics .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in PGE2 levels | |

| Anti-cancer | Tumor growth inhibition | |

| Antimicrobial | Potential activity in vitro |

Research Findings

Research indicates that the biological evaluation of compounds like this compound is critical for understanding their potential applications in pharmaceuticals. The methodologies employed for assessing biological activity include:

- In vitro assays : These are essential for initial screenings of bioactivity.

- In vivo studies : These provide insights into the compound's efficacy in living organisms.

Emerging technologies are enhancing the ability to analyze these compounds more efficiently, allowing for quicker assessments of their potential applications across various industries, including pharmaceuticals and cosmetics .

Propriétés

Numéro CAS |

13794-67-7 |

|---|---|

Formule moléculaire |

C18H21N5O3 |

Poids moléculaire |

355.4 g/mol |

Nom IUPAC |

6-N-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine |

InChI |

InChI=1S/C18H21N5O3/c1-24-14-6-10(7-15(25-2)16(14)26-3)9-21-11-4-5-13-12(8-11)17(19)23-18(20)22-13/h4-8,21H,9H2,1-3H3,(H4,19,20,22,23) |

Clé InChI |

YYJWQABXDCUJEF-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)CNC2=CC3=C(C=C2)N=C(N=C3N)N |

Key on ui other cas no. |

13794-67-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.